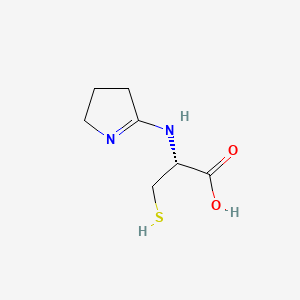

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)-

Description

Properties

CAS No. |

105099-07-8 |

|---|---|

Molecular Formula |

C7H12N2O2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

(2R)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C7H12N2O2S/c10-7(11)5(4-12)9-6-2-1-3-8-6/h5,12H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

YXFIYUWSSPOXMN-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(=NC1)N[C@@H](CS)C(=O)O |

Canonical SMILES |

C1CC(=NC1)NC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-cysteine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various types of chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

Reduction: The compound can be reduced to break disulfide bonds.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol, β-mercaptoethanol.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Disulfides: Formed during oxidation reactions.

Reduced thiols: Formed during reduction reactions.

Substituted derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

Bioconjugation Techniques

One of the primary applications of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- is in bioconjugation techniques. The compound has been shown to selectively react with thiol groups in proteins and peptides, making it useful for creating stable conjugates. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.

Case Study:

A study demonstrated the effectiveness of L-Cysteine derivatives in forming stable conjugates with model nucleophiles such as N-acetyl-L-cysteine and glutathione. The reaction kinetics showed that full conversion to the desired conjugate was achieved within 30 minutes under optimal conditions, highlighting the compound's utility in rapid bioconjugation processes .

Antioxidant Properties

L-Cysteine is known for its antioxidant properties, which are crucial for protecting cells from oxidative stress. The incorporation of the pyrrole moiety may enhance these properties, making it a candidate for further investigation in antioxidant therapies.

Research Findings:

Studies have indicated that compounds derived from L-Cysteine can effectively scavenge free radicals and reduce oxidative damage in cellular models. This suggests potential applications in developing supplements or pharmaceuticals aimed at mitigating oxidative stress-related diseases .

Drug Development

The unique structure of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- positions it as a promising scaffold for drug development. Its ability to form stable conjugates can be exploited to design new therapeutic agents that target specific diseases.

Example:

Research into maleimide alternatives has shown that derivatives like L-Cysteine-based compounds can provide enhanced stability and selectivity when used in drug formulations. This could lead to more effective treatments with fewer side effects compared to traditional maleimide-based drugs .

Data Tables

Mechanism of Action

The mechanism of action of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with various molecular targets:

Molecular Targets: Enzymes, proteins, and other biomolecules that contain reactive thiol groups.

Pathways Involved: Redox reactions, detoxification pathways, and protein folding mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with N-Protected Cysteine Derivatives

N-Boc-L-Cysteine (N-(tert-butoxycarbonyl)-L-cysteine)

- Structure: The amino group of cysteine is protected by a tert-butoxycarbonyl (Boc) group, retaining the thiol (-SH) functionality.

- Reactivity : The thiol group is critical for enzymatic activity. In studies, N-Boc-L-Cys acted as a substrate for DltA enzyme, forming S-(D-alanyl)-N-Boc-L-Cys and N-(D-alanyl)-N-Boc-L-Cys via thioester and amide bonds, respectively. Removal of the thiol group (e.g., in N-Boc-L-Ala) abolished reactivity .

- Contrast with Target Compound : The dihydro-pyrrole substituent in L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- may sterically hinder enzymatic interactions or alter solubility compared to Boc-protected derivatives.

N-Acetyl-S-Substituted Cysteines

Comparison with Pyrrolidine-Ring-Containing Compounds

3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole ()

- Structure : Features a dihydro-pyrrole ring fused to an indole scaffold.

- Synthesis : Prepared via electrophilic substitution or specialized cyclization methods.

5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones ()

- Examples : 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.

- Properties : Synthesized via base-assisted cyclization; characterized by NMR, FTIR, and HRMS. Melting points range from 138–211°C.

- Contrast : These compounds lack the cysteine backbone but share the dihydro-pyrrolone core, highlighting the structural versatility of this motif.

Key Data Tables

Table 1. Structural and Functional Comparison of Cysteine Derivatives

Table 2. Physical Properties of Pyrrolidine-Containing Compounds

Research Implications and Gaps

- Synthesis: No direct data on the synthesis of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- are available. Methods from analogous compounds (e.g., Boc protection, cyclization) may guide future work.

- Biological Activity : The dihydro-pyrrole group could modulate interactions with enzymes or receptors, warranting studies on its metabolic stability and toxicity.

- Analytical Characterization : HRMS and NMR data for the target compound are needed to confirm its structure and purity.

Biological Activity

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

L-Cysteine is a naturally occurring amino acid that contains a thiol group, which plays a crucial role in its reactivity and biological functions. The modification with the 3,4-dihydro-2H-pyrrole moiety enhances its structural diversity and may influence its biological interactions.

Biological Activity Overview

-

Antioxidant Activity :

- L-Cysteine is known for its role as an antioxidant. It contributes to the synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress. The incorporation of the pyrrole moiety may enhance its stability and reactivity with reactive oxygen species (ROS).

-

Cytotoxic Effects :

- Studies have shown that derivatives of cysteine can exhibit cytotoxic effects on cancer cells. For instance, compounds similar to L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- have been tested for their ability to induce apoptosis in various cancer cell lines.

-

Enzyme Inhibition :

- The compound's thiol group can participate in nucleophilic attacks on electrophilic centers in enzymes, potentially leading to inhibition. This mechanism is particularly relevant in the context of drug development for diseases involving enzyme dysregulation.

Metabolic Pathways

The metabolism of L-Cysteine involves several pathways that can lead to the formation of various metabolites. Key metabolic processes include:

- Sulfation and Glutathione Conjugation : L-Cysteine can undergo sulfation or conjugation with glutathione, leading to detoxification products that are excreted from the body.

- Formation of Reactive Metabolites : The interaction of L-Cysteine with electrophiles can yield reactive metabolites which may contribute to its biological activity.

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antioxidant Efficacy :

- Enzyme Interaction Studies :

Data Tables

Q & A

Q. Advanced Research Focus

- Comparative analysis : Cross-reference experimental NMR/FTIR data with computational predictions (e.g., DFT calculations) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., using ORTEP-III for structural visualization) .

- Isotopic labeling : Trace reaction pathways to identify unexpected byproducts .

Are isomerization issues observed during synthesis or storage of thiol-containing derivatives like this compound?

Q. Advanced Research Focus

- Thiol-maleimide adducts : L-Cysteine can undergo isomerization during reactions with maleimides, forming both α- and β-adducts. Chromatographic separation (e.g., HPLC) is critical to isolate isomers .

- Storage stability : Thiol oxidation or disulfide formation may occur under ambient conditions. Store derivatives in inert atmospheres (N₂/Ar) at 2–8°C to minimize degradation .

What computational methods predict the reactivity and stability of pyrrol-substituted L-Cysteine derivatives?

Q. Advanced Research Focus

- DFT calculations : Model transition states to predict reaction pathways (e.g., cyclization barriers) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) studies .

- Hammett plots : Correlate substituent electronic parameters (σ) with reaction rates to optimize synthetic conditions .

What are the recommended storage conditions for pyrrol-substituted L-Cysteine derivatives?

Q. Basic Research Focus

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Atmosphere : Use inert gas (N₂/Ar) to avoid oxidation of thiol or amine groups .

- Light sensitivity : Protect from UV exposure by using amber vials .

How do substituents on the pyrrolidine ring affect biological activity or chemical reactivity?

Q. Advanced Research Focus

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility but may reduce electrophilic reactivity .

- Halogen substituents (e.g., -Cl) : Improve metabolic stability and binding affinity in enzyme inhibition studies .

- Amino groups : Facilitate hydrogen bonding in catalytic sites, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.